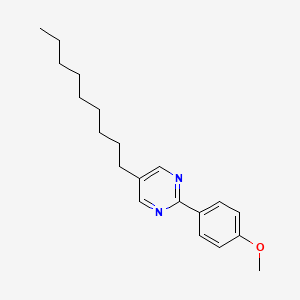

2-(4-Methoxyphenyl)-5-nonylpyrimidine

Beschreibung

2-(4-Methoxyphenyl)-5-nonylpyrimidine is a pyrimidine derivative featuring a methoxyphenyl group at the 2-position and a nonyl alkyl chain at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, materials science, and optoelectronics due to their tunable electronic properties and biological activity .

Eigenschaften

CAS-Nummer |

99895-84-8 |

|---|---|

Molekularformel |

C20H28N2O |

Molekulargewicht |

312.4 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-5-nonylpyrimidine |

InChI |

InChI=1S/C20H28N2O/c1-3-4-5-6-7-8-9-10-17-15-21-20(22-16-17)18-11-13-19(23-2)14-12-18/h11-16H,3-10H2,1-2H3 |

InChI-Schlüssel |

CLLQLHCWZVQLNO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-nonylpyrimidine typically involves multi-step organic reactions. One common method is the condensation of 4-methoxybenzaldehyde with nonylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent such as guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxyphenyl)-5-nonylpyrimidine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-5-nonylpyrimidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 2-(4-Hydroxyphenyl)-5-nonylpyrimidine.

Reduction: Formation of 2-(4-Methoxyphenyl)-5-nonyl-1,2-dihydropyrimidine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-5-nonylpyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-5-nonylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, while the nonyl group provides lipophilicity, enhancing the compound’s ability to penetrate cell membranes. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Photophysical Properties

Evidence from fluorescence studies (Table 1) highlights the impact of substituents on emission intensity and Stokes shifts:

Table 1: Fluorescence Properties of Pyrimidine Derivatives

Key Observations:

Structural and Crystallographic Comparisons

Crystal structure analyses of related compounds reveal the influence of substituents on molecular packing and hydrogen bonding:

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Intramolecular N–H⋯N hydrogen bonding stabilizes the conformation, with dihedral angles between the pyrimidine ring and substituents ranging from 12° to 86° . Weak C–H⋯O and C–H⋯π interactions govern crystal packing, a feature likely shared with the target compound due to the methoxyphenyl group’s polarity .

- Target Compound: The nonyl chain may disrupt crystalline order, reducing melting points compared to rigid analogs (e.g., 5d). This could enhance solubility in organic solvents but reduce thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.